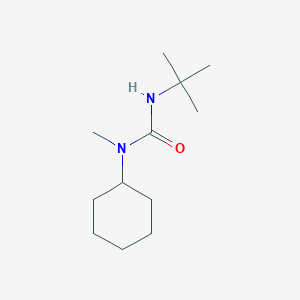![molecular formula C14H13NOS B15075750 N-[2-(methylsulfanyl)phenyl]benzamide CAS No. 51942-32-6](/img/structure/B15075750.png)
N-[2-(methylsulfanyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylthio)phenyl]benzamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Methylthio)phenyl]benzamide typically involves the reaction of 2-(methylthio)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(Methylthio)aniline+Benzoyl chloride→N-[2-(Methylthio)phenyl]benzamide+HCl
Industrial Production Methods: Industrial production of N-[2-(Methylthio)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: N-[2-(Methylthio)phenyl]benzamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of N-[2-(Methylthio)phenyl]benzamide.
Scientific Research Applications
N-[2-(Methylthio)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Methylthio)phenyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Molecular docking studies have shown that it can bind to specific protein targets, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
- N-(2-Methylthio)phenylacetamide
- N-(2-Methylthio)phenylpropionamide
- N-(2-Methylthio)phenylbutyramide
Comparison: N-[2-(Methylthio)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structure imparts distinct chemical and biological properties compared to its analogs. For instance, the benzamide group can enhance binding affinity to certain biological targets, making it a more potent compound in medicinal applications.
Properties
CAS No. |
51942-32-6 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI Key |
CUUVYTSJOXLSAL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



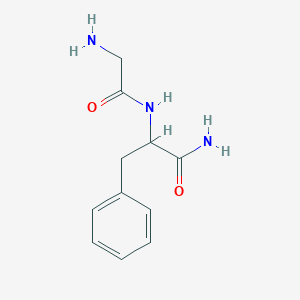
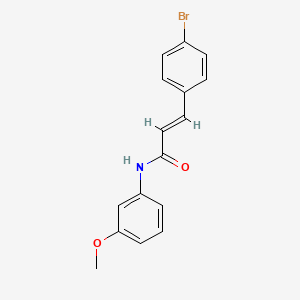

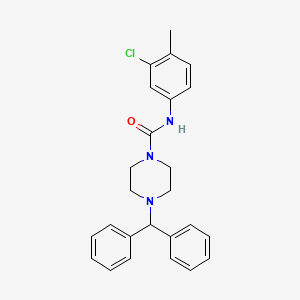
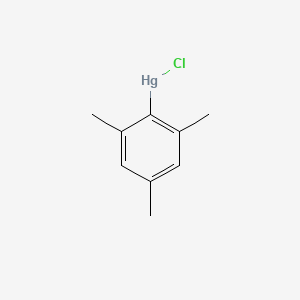

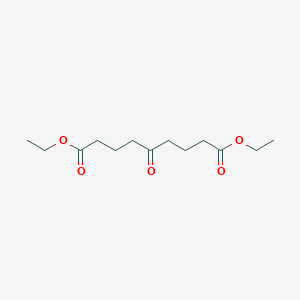
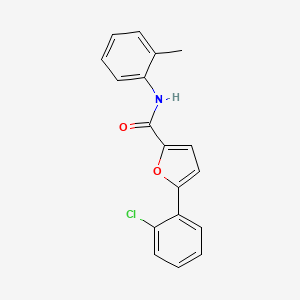
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
